Cas no 2138312-21-5 (3-(4-Chlorophenyl)-2,6-difluoroaniline)

3-(4-Chlorophenyl)-2,6-difluoroaniline 化学的及び物理的性質
名前と識別子
-
- EN300-714911
- 2138312-21-5
- 3-(4-chlorophenyl)-2,6-difluoroaniline
- 3-(4-Chlorophenyl)-2,6-difluoroaniline
-
- インチ: 1S/C12H8ClF2N/c13-8-3-1-7(2-4-8)9-5-6-10(14)12(16)11(9)15/h1-6H,16H2
- InChIKey: ZXGOYJQDHPPOQI-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)C1C=CC(=C(C=1F)N)F
計算された属性
- せいみつぶんしりょう: 239.0313333g/mol
- どういたいしつりょう: 239.0313333g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 231
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
3-(4-Chlorophenyl)-2,6-difluoroaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-714911-0.5g |
3-(4-chlorophenyl)-2,6-difluoroaniline |
2138312-21-5 | 95.0% | 0.5g |
$699.0 | 2025-03-12 | |
Enamine | EN300-714911-0.05g |
3-(4-chlorophenyl)-2,6-difluoroaniline |
2138312-21-5 | 95.0% | 0.05g |
$612.0 | 2025-03-12 | |
Enamine | EN300-714911-0.25g |
3-(4-chlorophenyl)-2,6-difluoroaniline |
2138312-21-5 | 95.0% | 0.25g |
$670.0 | 2025-03-12 | |
Enamine | EN300-714911-0.1g |
3-(4-chlorophenyl)-2,6-difluoroaniline |
2138312-21-5 | 95.0% | 0.1g |
$640.0 | 2025-03-12 | |
Enamine | EN300-714911-2.5g |
3-(4-chlorophenyl)-2,6-difluoroaniline |
2138312-21-5 | 95.0% | 2.5g |
$1428.0 | 2025-03-12 | |
Enamine | EN300-714911-5.0g |
3-(4-chlorophenyl)-2,6-difluoroaniline |
2138312-21-5 | 95.0% | 5.0g |
$2110.0 | 2025-03-12 | |
Enamine | EN300-714911-10.0g |
3-(4-chlorophenyl)-2,6-difluoroaniline |
2138312-21-5 | 95.0% | 10.0g |
$3131.0 | 2025-03-12 | |
Enamine | EN300-714911-1.0g |
3-(4-chlorophenyl)-2,6-difluoroaniline |
2138312-21-5 | 95.0% | 1.0g |
$728.0 | 2025-03-12 |
3-(4-Chlorophenyl)-2,6-difluoroaniline 関連文献
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
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Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
3-(4-Chlorophenyl)-2,6-difluoroanilineに関する追加情報
Recent Advances in the Study of 3-(4-Chlorophenyl)-2,6-difluoroaniline (CAS: 2138312-21-5) and Its Applications in Chemical Biology and Pharmaceutical Research
The compound 3-(4-Chlorophenyl)-2,6-difluoroaniline (CAS: 2138312-21-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, including its synthesis, biological activity, and potential use in drug development.
Recent studies have highlighted the role of 3-(4-Chlorophenyl)-2,6-difluoroaniline as a key intermediate in the synthesis of novel bioactive molecules. Its structural features, including the presence of both chloro and fluoro substituents, make it a versatile building block for the development of compounds with enhanced pharmacological properties. Researchers have successfully utilized this compound in the synthesis of potential kinase inhibitors, which are being explored for their efficacy in treating various cancers.
In a groundbreaking study published in the Journal of Medicinal Chemistry, scientists demonstrated that derivatives of 3-(4-Chlorophenyl)-2,6-difluoroaniline exhibit potent inhibitory activity against specific tyrosine kinases implicated in tumor growth. The study employed a combination of molecular docking simulations and in vitro assays to elucidate the binding mechanisms and structure-activity relationships of these derivatives. The results suggest that further optimization of these compounds could lead to the development of highly selective kinase inhibitors with minimal off-target effects.
Another area of active research involves the application of 3-(4-Chlorophenyl)-2,6-difluoroaniline in the design of novel antimicrobial agents. Recent findings indicate that certain derivatives of this compound display broad-spectrum activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing Enterobacteriaceae. These findings are particularly significant given the growing global threat of antimicrobial resistance.
The metabolic stability and pharmacokinetic properties of 3-(4-Chlorophenyl)-2,6-difluoroaniline derivatives have also been the subject of recent investigations. Advanced analytical techniques, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), have been employed to study the metabolic pathways of these compounds in various biological systems. These studies provide valuable insights for the future development of drugs based on this chemical scaffold.
Looking ahead, researchers are exploring the potential of 3-(4-Chlorophenyl)-2,6-difluoroaniline in other therapeutic areas, including neurodegenerative diseases and inflammatory disorders. Preliminary studies suggest that certain derivatives may modulate key pathways involved in neuroinflammation and oxidative stress, making them promising candidates for further investigation in these challenging therapeutic areas.
In conclusion, the growing body of research on 3-(4-Chlorophenyl)-2,6-difluoroaniline (CAS: 2138312-21-5) underscores its importance as a versatile chemical building block with significant potential in drug discovery and development. The compound's unique structural features and demonstrated biological activities make it a valuable focus for ongoing and future research efforts in chemical biology and pharmaceutical sciences.
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